molecular formula C25H31N5O4 B12509658 {5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol

{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol

Cat. No.: B12509658
M. Wt: 465.5 g/mol
InChI Key: KVLFRAWTRWDEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD8055 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound is known for its significant antitumor activity both in vitro and in vivo. It inhibits both mTORC1 and mTORC2 complexes, which are crucial for cell growth, survival, and autophagy .

Preparation Methods

The synthesis of AZD8055 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods are designed to scale up the synthesis while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

AZD8055 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZD8055 has a wide range of scientific research applications, including:

Mechanism of Action

AZD8055 exerts its effects by inhibiting the kinase activity of mTOR, which is a central regulator of cell growth and metabolism. It binds to the ATP-binding site of mTOR, preventing the phosphorylation of downstream targets such as p70S6K and 4E-BP1 (mTORC1 substrates) and AKT (mTORC2 substrate). This inhibition leads to reduced protein synthesis, cell growth, and survival .

Comparison with Similar Compounds

AZD8055 is compared with other mTOR inhibitors such as rapamycin and its analogs (rapalogs). Unlike rapamycin, which primarily inhibits mTORC1, AZD8055 inhibits both mTORC1 and mTORC2, making it more effective in certain contexts. Similar compounds include:

AZD8055’s ability to inhibit both mTORC1 and mTORC2 highlights its uniqueness and potential advantages over other mTOR inhibitors.

Properties

IUPAC Name

[5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLFRAWTRWDEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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